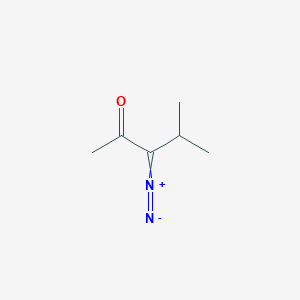![molecular formula C7H12O3 B14717275 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol CAS No. 21619-53-4](/img/structure/B14717275.png)
6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dioxabicyclo[321]oct-1-ylmethanol is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol typically involves the reaction of aldehydes with methyl vinyl ketone. This process can be carried out in two steps, starting with the formation of an intermediate compound, followed by a reduction step to yield the final product . The reaction conditions often involve the use of strong Lewis acids such as antimony pentafluoride or antimony pentachloride as initiators .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of its precursor, levoglucosenone, which is derived from cellulose-containing materials through acidification and pyrolysis . This precursor can then be further processed to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of spiroketals and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxygen atoms within the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as thionyl chloride or Appel conditions can be employed for substitution reactions.
Major Products Formed
Oxidation: Spiroketals and other oxidized derivatives.
Reduction: Various alcohol derivatives.
Substitution: Chlorinated or other substituted bicyclic compounds.
Scientific Research Applications
6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Pharmaceuticals: It is a precursor for the synthesis of chiral small molecules used in drug development.
Catalysts and Auxiliaries: The compound is employed in the creation of catalysts and auxiliaries for various chemical reactions.
Mechanism of Action
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol involves its interaction with molecular targets through its bicyclic structure. The oxygen atoms within the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound . These interactions play a crucial role in its effectiveness as a building block in organic synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: A similar bicyclic compound with a different functional group.
Levoglucosenone: A precursor to 6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol, derived from cellulose-containing materials.
Cyrene: Another derivative of levoglucosenone, used as a chiral solvent.
Uniqueness
This compound is unique due to its specific functional group and the presence of two oxygen atoms within the bicyclic framework. This structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
21619-53-4 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-4-7-3-1-2-6(10-7)9-5-7/h6,8H,1-5H2 |
InChI Key |
ZZNSHWUXXRWERK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2OCC(C1)(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
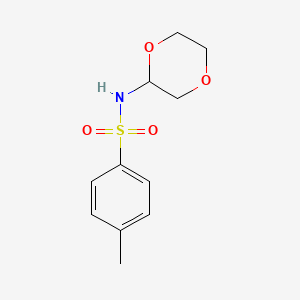

![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)
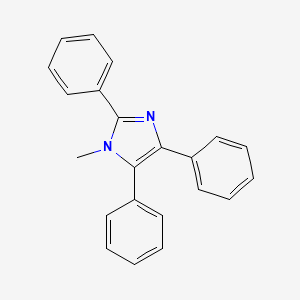
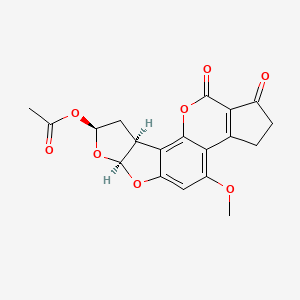
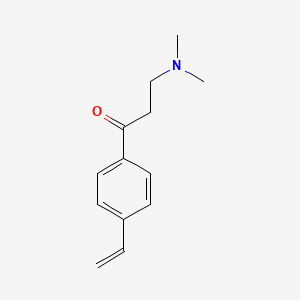
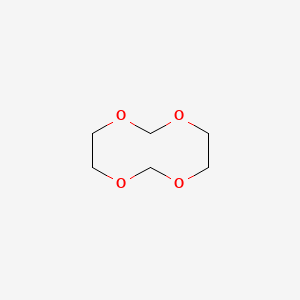

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)

